molecular formula C8H9ClN2O B1587748 4-Chloro-2-methylbenzhydrazide CAS No. 75319-02-7

4-Chloro-2-methylbenzhydrazide

Cat. No.: B1587748
CAS No.: 75319-02-7
M. Wt: 184.62 g/mol
InChI Key: KJXUWMCNRKHLCR-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzhydrazide is an organic compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is a derivative of benzhydrazide, characterized by the presence of a chlorine atom at the fourth position and a methyl group at the second position on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylbenzhydrazide can be synthesized through the reaction of 4-chloro-2-methylbenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

4-Chloro-2-methylbenzoic acid+Hydrazine hydrateThis compound+Water\text{4-Chloro-2-methylbenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-Chloro-2-methylbenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylbenzhydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of azides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzhydrazides with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-2-methylbenzhydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical assays and as a reagent in the study of enzyme mechanisms.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-methylbenzhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzhydrazide: Similar structure but lacks the methyl group at the second position.

    2-Methylbenzhydrazide: Similar structure but lacks the chlorine atom at the fourth position.

    4-Methylbenzhydrazide: Similar structure but lacks the chlorine atom and has a methyl group at the fourth position.

Uniqueness

4-Chloro-2-methylbenzhydrazide is unique due to the presence of both the chlorine atom and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific interactions with biological targets.

Properties

IUPAC Name

4-chloro-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXUWMCNRKHLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404406
Record name 4-Chloro-2-methylbenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75319-02-7
Record name Benzoic acid, 4-chloro-2-methyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75319-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylbenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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